molecular formula C19H16N2O3S B2677021 N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide CAS No. 439110-51-7

N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide

Cat. No. B2677021
M. Wt: 352.41
InChI Key: BLRAADWHFDHTQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free . Another method involves the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .


Molecular Structure Analysis

The molecular structure of N-(pyridin-2-yl)amides has been determined using various techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .


Chemical Reactions Analysis

N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .

Scientific Research Applications

Synthesis of Pyridin-2-yl-methanones

Field

Chemistry, specifically Organic Synthesis

Application

Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .

Method

An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .

Results

Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .

Synthesis of Biologically Active Compounds

Field

Medicinal Chemistry

Application

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Method

The pyrrolidine ring is synthesized from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings, e.g., proline derivatives .

Results

Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Chemodivergent Synthesis

Application

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . They are synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Method

N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

Results

The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Drug Discovery

Application

The fluorophenyl substituents at position 3 (R 1) of the pyrrolidine sulfonamides offered better in vitro potency and ER profile .

Method

Meta-substituted derivatives showed improved biological activity .

Results

This method led to the development of pharmaceutical molecules based on pyridyl-amide and imidazopyridine .

properties

IUPAC Name

N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-14-9-11-15(12-10-14)19(22)21-18-17(8-5-13-20-18)25(23,24)16-6-3-2-4-7-16/h2-13H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRAADWHFDHTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide

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